molecular formula C20H21N3OS B11524757 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11524757
M. Wt: 351.5 g/mol
InChI Key: UHPBKMGZWSDXSX-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of (1-benzyl-1H-imidazol-2-yl)methanol . This intermediate is then reacted with appropriate reagents to introduce the sulfanyl group and subsequently the acetamide moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate the reduction.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted benzyl compounds.

Scientific Research Applications

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H21N3OS/c1-2-16-8-10-18(11-9-16)22-19(24)15-25-20-21-12-13-23(20)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3,(H,22,24)

InChI Key

UHPBKMGZWSDXSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3

Origin of Product

United States

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